molecular formula C20H26O4 B5050915 4-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,2-dimethylbenzene

4-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,2-dimethylbenzene

Cat. No.: B5050915
M. Wt: 330.4 g/mol
InChI Key: WVVFCVQLOFYUHD-UHFFFAOYSA-N
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Description

4-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,2-dimethylbenzene is an organic compound characterized by its complex ether structure

Preparation Methods

The synthesis of 4-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,2-dimethylbenzene typically involves multi-step organic reactions. One common method includes the reaction of 3-ethoxyphenol with ethylene oxide to form 3-ethoxyphenoxyethanol. This intermediate is then reacted with additional ethylene oxide units to extend the ethoxy chain. Finally, the resulting compound is coupled with 1,2-dimethylbenzene under specific conditions to yield the target compound .

Chemical Reactions Analysis

4-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,2-dimethylbenzene undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,2-dimethylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 4-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,2-dimethylbenzene include:

These compounds share structural similarities but differ in functional groups and substituents, which can lead to variations in their chemical behavior and applications.

Properties

IUPAC Name

4-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-1,2-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-4-22-18-6-5-7-19(15-18)23-12-10-21-11-13-24-20-9-8-16(2)17(3)14-20/h5-9,14-15H,4,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVFCVQLOFYUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCOCCOC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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